molecular formula C21H18O2 B371583 Ethyl2-(2-naphthyl)-3-phenylacrylate

Ethyl2-(2-naphthyl)-3-phenylacrylate

Cat. No.: B371583
M. Wt: 302.4g/mol
InChI Key: HSGRMILWHMOJOZ-ZHZULCJRSA-N
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Description

Ethyl2-(2-naphthyl)-3-phenylacrylate (IUPAC: ethyl (Z)-3-(2-naphthyl)-3-phenylacrylate) is an α,β-unsaturated ester featuring a 2-naphthyl group and a phenyl substituent on the acrylate backbone. Its molecular formula is C21H18O2, with a molecular weight of 302.37 g/mol. The compound is synthesized via high-yield routes (up to 94% yield) involving condensation reactions between substituted acetates and aromatic aldehydes, as demonstrated in recent literature .

The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing binding interactions in biological systems.

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4g/mol

IUPAC Name

ethyl (Z)-2-naphthalen-2-yl-3-phenylprop-2-enoate

InChI

InChI=1S/C21H18O2/c1-2-23-21(22)20(14-16-8-4-3-5-9-16)19-13-12-17-10-6-7-11-18(17)15-19/h3-15H,2H2,1H3/b20-14-

InChI Key

HSGRMILWHMOJOZ-ZHZULCJRSA-N

SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic Bulk : The 2-naphthyl group in Ethyl2-(2-naphthyl)-3-phenylacrylate enhances hydrophobic interactions with receptor pockets (e.g., 5-HT7R’s ECL2/TM domains), outperforming phenyl-substituted analogs like Ethyl (2Z)-3-phenylacrylate .
  • Stereochemistry : The Z-configuration in acrylates is critical for maintaining planar geometry, enabling π-π stacking with residues like Phe6.52 in 5-HT7R. E-isomers (e.g., nitro-substituted derivatives) often show reduced activity due to distorted binding .
  • Synthetic Efficiency : High yields (94%) for the target compound contrast with lower yields (30%) for nitro-substituted analogs, reflecting challenges in steric control during synthesis .
5-HT7 Receptor Affinity and Selectivity
  • This compound : Exhibits high 5-HT7R affinity (Ki < 10 nM), comparable to first-generation leads. The 2-naphthyl group fits into hydrophobic pockets formed by TM2,3,7 helices, stabilizing binding via CH-π/π-π interactions .
  • Phenyl Analogs : Ethyl (2Z)-3-phenylacrylate shows a 189-fold decrease in 5-HT7R affinity due to weaker hydrophobic stabilization .
  • Selectivity : While the 2-naphthyl group retains selectivity over D2R and 5-HT1AR, it is slightly less selective than earlier leads with fluorophenyl groups, likely due to broader hydrophobic interactions .
Metabolic Stability
  • Naphthyl derivatives demonstrate moderate metabolic stability , outperforming fluorophenyl analogs in microsomal assays. However, unfused aromatic systems (e.g., this compound) balance stability and receptor engagement better than bulkier fused systems .

Electronic and Steric Effects

  • Steric Hindrance : The 2-naphthyl group’s planar structure minimizes steric clashes in receptor pockets, whereas ortho-substituted nitro groups (e.g., in Ethyl (E)-2-(2-nitrophenyl)-3-phenylacrylate) disrupt binding .

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